3-(Decylamino)propanoic acid hydrochloride

Description

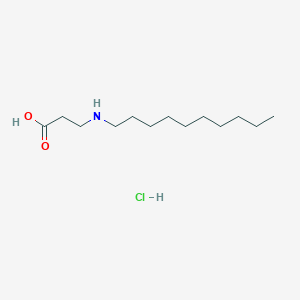

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(decylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2.ClH/c1-2-3-4-5-6-7-8-9-11-14-12-10-13(15)16;/h14H,2-12H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCVEDACWZBZMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384431-49-5 | |

| Record name | β-Alanine, N-decyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384431-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Strategies and Methodological Innovations for 3 Decylamino Propanoic Acid Hydrochloride

Established Synthetic Routes for Aminopropanoic Acid Derivatives

The synthesis of 3-(decylamino)propanoic acid and its derivatives relies on well-established methodologies for the preparation of β-amino acids. The most common strategies include the Michael addition of amines to α,β-unsaturated systems, the N-alkylation of β-alanine, and reductive amination. illinois.edutandfonline.com

Michael Addition: The conjugate addition of an amine to an α,β-unsaturated carbonyl compound is a widely utilized method for forming the carbon-nitrogen bond in β-amino acids. illinois.edutandfonline.com In the context of 3-(decylamino)propanoic acid, this involves the reaction of decylamine (B41302) with acrylic acid or its esters. This aza-Michael reaction is one of the most significant and broadly applied reactions in modern organic synthesis. researchgate.net The reaction proceeds via nucleophilic attack of the amine on the β-carbon of the acrylic acid derivative. While effective, controlling the reaction to prevent polymerization of the acrylic acid can be a challenge, and kinetic analysis shows that dimer formation is often the dominant initial reaction. researchgate.net

N-Alkylation of β-Alanine: A direct and facile approach involves the selective N-alkylation of β-alanine with a decyl halide (e.g., 1-bromodecane). This method avoids the need for complex protection-deprotection strategies that are often required in amino acid synthesis. acs.orgsemanticscholar.org A one-step synthesis can be achieved using a mixed-solvent system (e.g., water and ethanol) with a base like potassium hydroxide (KOH) to facilitate a homogeneous reaction mixture, eliminating the need for toxic phase-transfer catalysts. nih.gov This approach is reproducible, scalable, and does not generate toxic byproducts. acs.orgnih.gov

Reductive Amination: Reductive amination provides another versatile route, converting a carbonyl group to an amine through an imine intermediate. wikipedia.orglibretexts.org For a compound like 3-(decylamino)propanoic acid, this could involve the reaction of decylamine with a β-aldehyde ester, such as methyl 3-oxopropanoate, followed by reduction. The reaction is typically a one-pot process where the imine is formed and reduced in situ. acsgcipr.org Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which can selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com

| Synthetic Route | Reactants | Key Features | References |

| Michael Addition | Decylamine + Acrylic Acid/Ester | Forms C-N bond via conjugate addition. | illinois.edutandfonline.comresearchgate.net |

| N-Alkylation | β-Alanine + Decyl Halide | Direct, often one-step, avoids protection groups. | acs.orgnih.gov |

| Reductive Amination | Decylamine + β-Aldehyde/Keto Ester | Forms an imine intermediate, followed by reduction. | wikipedia.orgacsgcipr.orgmasterorganicchemistry.com |

Novel Approaches in the Synthesis of 3-(Decylamino)propanoic Acid Hydrochloride

Recent advancements in synthetic chemistry have introduced more efficient and innovative methods for preparing β-amino acids, which are applicable to this compound. These novel strategies often employ catalytic systems to improve efficiency and selectivity.

Catalytic Approaches: Transition metal catalysis, organocatalysis, and biocatalysis have become prominent in the synthesis of β-amino acids. capes.gov.br For instance, palladium-catalyzed intermolecular aminocarbonylation of alkenes has been developed as a method to produce N-protected β-amino acid derivatives from simple olefins. illinois.edu Another innovative approach is the nickel-catalyzed carboxylation of aziridines, which offers a pathway with wide functional group tolerance. illinois.edu Although these methods often require N-protected starting materials, they represent a significant step forward in accessing complex β-amino acid derivatives.

Alternative N-Alkylation Strategies: Newer methods for N-alkylation of amino acids have also been explored. One such strategy uses dendrimeric intermediates in a one-pot reaction under mild conditions to synthesize N-alkyl-β-amino esters and acids with good yields. cambridge.org Reductive amination using carboxylic acids directly as the electrophile, instead of aldehydes, is another powerful and more atom-economical method. nih.gov This two-step, one-pot reaction involves a silane-mediated amidation followed by a zinc-catalyzed amide reduction, and it is applicable to a wide range of amines and carboxylic acids. nih.gov

| Novel Approach | Description | Potential Advantages | References |

| Palladium-Catalyzed Aminocarbonylation | Converts alkenes into N-protected β-amino acid derivatives using a palladium catalyst and carbon monoxide. | Utilizes simple starting materials like olefins. | illinois.edu |

| Nickel-Catalyzed Carboxylation | Synthesizes β-amino acids from aziridines using a nickel catalyst. | High functional group tolerance. | illinois.edu |

| Dendrimer-Mediated Synthesis | Employs dendrimeric intermediates for the N-alkylation of β-amino esters in a one-pot reaction. | Mild reaction conditions, good yields. | cambridge.org |

| Reductive Amination with Carboxylic Acids | Uses carboxylic acids as electrophiles with a dual-function silane reagent and zinc catalyst. | More atom-economical, avoids handling unstable aldehydes. | nih.gov |

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, both in laboratory and industrial-scale production. Key parameters that require careful control include temperature, pH, solvent, and reactant stoichiometry.

For N-alkylation reactions, the choice of base and solvent is critical. Using a mixed-solvent system of water and ethanol can create a homogeneous reaction mixture, improving reaction rates and yields. nih.gov The stoichiometry of the alkylating agent (e.g., decyl bromide) must be carefully controlled to prevent undesired dialkylation. nih.gov

In the final salt formation step, where the free base 3-(decylamino)propanoic acid is treated with hydrochloric acid, controlling the pH is essential. mdpi.com The reaction is typically performed in a suitable solvent like ethyl acetate, and the pH is adjusted to an acidic range (e.g., 2.5–3.5) to ensure complete protonation and precipitation of the hydrochloride salt. mdpi.com Temperature control during this crystallization step is also vital; cooling the mixture in an ice bath can maximize the recovery of the solid product. mdpi.com

Purification of the final product is often achieved through recrystallization. The choice of solvent for recrystallization depends on the solubility profile of the compound and impurities. Monitoring purity can be accomplished using techniques like High-Performance Liquid Chromatography (HPLC). mdpi.com

| Parameter | Influence on Synthesis | Optimization Strategy | References |

| Temperature | Affects reaction rate and side-product formation. | Controlled heating for the main reaction and cooling for crystallization to maximize yield. | mdpi.com |

| Solvent | Influences reactant solubility and reaction homogeneity. | Use of mixed-solvent systems (e.g., water/ethanol) for alkylation; ethyl acetate for salt formation. | nih.govmdpi.com |

| pH | Critical for the final salt formation and purification steps. | Slow addition of acid to adjust pH to 2.5-3.5 for complete hydrochloride salt precipitation. | mdpi.com |

| Purification | Determines the final purity of the compound. | Recrystallization from a suitable solvent; purity confirmed by HPLC. | mdpi.com |

Stereoselective Synthesis of Chiral Analogs of this compound

The synthesis of enantiomerically pure chiral analogs of this compound is of significant interest, particularly for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity. mdpi.com Several strategies exist for the stereoselective synthesis of β-amino acids.

Asymmetric Catalysis: Catalytic asymmetric synthesis is a highly efficient approach. capes.gov.br For example, the catalytic asymmetric hydrogenation of β-keto amides using chiral ruthenium complexes, such as DM-SEGPHOS-Ru(II), can produce β-hydroxy amides with high diastereoselectivity (de) and enantioselectivity (ee), which can then be converted to the desired chiral β-amino acid. researchgate.netnih.gov

Use of Chiral Auxiliaries: The Evans chemistry approach utilizes chiral oxazolidinone auxiliaries to direct stereoselective reactions. nih.gov An aldol reaction between an aldehyde and the boron enolate derived from a chiral chloroacetyloxazolidinone can produce an intermediate with moderate to good diastereoselectivity. The diastereomers can often be separated by chromatography, and subsequent chemical transformations, including dechlorination and removal of the auxiliary, yield the enantiomerically pure β-amino acid. nih.gov

Enzymatic Methods: Biocatalysis offers a green and highly selective alternative for producing chiral compounds. nih.gov Enzymes like hydrolases can be used for the kinetic resolution of racemic esters of β-amino acids, selectively hydrolyzing one enantiomer to the corresponding acid while leaving the other ester untouched, allowing for their separation. mdpi.com

| Method | Description | Key Features | References |

| Asymmetric Hydrogenation | Reduction of a prochiral precursor using a chiral metal catalyst (e.g., Ru-complex). | Can achieve high yield, diastereoselectivity, and enantioselectivity. | researchgate.netnih.gov |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to guide a stereoselective reaction. | Diastereomeric products are often separable by chromatography. | nih.gov |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions. | mdpi.comnih.gov |

Derivatization and Functionalization of this compound

Once synthesized, this compound can be further modified at its functional groups—the secondary amine and the carboxylic acid—to create a diverse range of derivatives. Such derivatization is key to its application in areas like peptidomimetics and materials science. illinois.edunih.gov

Carboxylic Acid Modifications: The carboxylic acid moiety is a versatile handle for functionalization. It can be readily converted into esters through reactions with alcohols under acidic conditions or transformed into amides by coupling with various amines. This amidation is fundamental for incorporating the N-decyl-β-alanine unit into peptide chains. nih.gov Solid-phase synthesis techniques are particularly useful for building libraries of such peptide derivatives in a combinatorial fashion. nih.gov

Secondary Amine Modifications: The secondary amine can undergo further reactions, such as acylation, to attach different functional groups. For example, capping the N-terminus of β-amino acids with groups like fluorenylmethoxycarbonyl (Fmoc) is a common strategy in peptide synthesis and can influence the self-assembly properties of the resulting molecules. nih.gov

These derivatization strategies allow for the fine-tuning of the molecule's properties, such as its hydrophobicity, charge, and ability to participate in hydrogen bonding, which is crucial for designing molecules with specific biological or material functions.

| Functional Group | Reaction Type | Resulting Derivative | Application | References |

| Carboxylic Acid | Amidation | Peptides/Amides | Peptidomimetics, Drug Discovery | nih.govnih.gov |

| Carboxylic Acid | Esterification | Esters | Prodrugs, Chemical Intermediates | mdpi.com |

| Secondary Amine | Acylation (e.g., with Fmoc) | N-Acyl Derivatives | Peptide Synthesis, Self-Assembling Materials | nih.gov |

Advanced Structural Characterization and Spectroscopic Analysis of 3 Decylamino Propanoic Acid Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a primary tool for elucidating the solution-state structure and conformational dynamics of 3-(Decylamino)propanoic acid hydrochloride. While specific spectral data for this exact compound is not widely published, its NMR spectrum can be reliably predicted based on the analysis of structurally similar compounds, such as various N-alkyl-β-alanine derivatives and propanoic acids. chemicalbook.comchemicalbook.comdocbrown.infolibretexts.org

In ¹H NMR spectroscopy, the protons of the propanoic acid moiety are expected to be deshielded by the adjacent electron-withdrawing carboxylic acid and ammonium (B1175870) groups. libretexts.org The methylene (B1212753) protons alpha to the carbonyl group (C2-H) would likely appear as a triplet around 2.5-2.8 ppm, while the methylene protons alpha to the nitrogen (C3-H) would be further downfield, around 3.0-3.4 ppm. The protons on the decyl chain would produce a series of overlapping multiplets in the 1.2-1.6 ppm region, with the terminal methyl group appearing as a distinct triplet around 0.9 ppm. The acidic proton of the carboxylic acid is expected to be a broad singlet at a significantly downfield shift (10-12 ppm), while the ammonium proton would also appear as a broad signal. docbrown.info

In ¹³C NMR spectroscopy, the carbonyl carbon is the most deshielded, with a predicted chemical shift in the 170-180 ppm range. docbrown.info The carbons of the propanoic acid backbone (C2 and C3) would resonate around 30-50 ppm, with the carbon attached to the nitrogen (C3) being more deshielded. The carbons of the decyl chain would appear in the 14-40 ppm range.

Conformational analysis of similar molecules using vicinal proton-proton coupling constants (³JHH) has been used to determine the equilibrium between anti and gauche rotamers around the C-C single bonds. nih.govrsc.org For this compound, this analysis would reveal the preferred orientation of the decyl chain relative to the aminopropanoic acid head group in various solvents.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | 10-12 | broad singlet |

| -NH₂⁺- | 7-9 | broad singlet |

| -CH₂-COOH | 2.5-2.8 | triplet |

| -CH₂-NH₂⁺- | 3.0-3.4 | triplet |

| N-CH₂-(CH₂)₈-CH₃ | 2.9-3.2 | triplet |

| -(CH₂)₈- | 1.2-1.6 | multiplet |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 170-180 |

| C2 (-CH₂-COOH) | 30-35 |

| C3 (-CH₂-NH₂⁺-) | 40-45 |

| C1' (N-CH₂) | 45-50 |

| C2'-C9' (Alkyl Chain) | 22-32 |

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is essential for confirming the molecular weight and elucidating the structure of this compound. Using electrospray ionization (ESI), the compound is expected to show a prominent molecular ion [M+H]⁺ corresponding to the protonated free base (C₁₃H₂₇NO₂), with a monoisotopic mass of approximately 230.2115 Da.

The fragmentation pattern in tandem MS (MS/MS) can be predicted based on the known behavior of amines and carboxylic acids. libretexts.org Alpha-cleavage adjacent to the nitrogen atom is a dominant pathway for long-chain amines, which would lead to the loss of the alkyl chain. libretexts.org For this compound, characteristic fragmentation pathways would include:

Loss of the carboxylic acid head: Cleavage of the C2-C3 bond could result in a fragment corresponding to the decylamine (B41302) cation.

Fragmentation of the decyl chain: A series of losses of 14 Da (-CH₂-) units is a hallmark of long-chain alkanes. libretexts.org

Alpha-cleavage: Cleavage of the bond between the first and second carbon of the decyl chain attached to the nitrogen.

McLafferty-type rearrangements: While more common in electron ionization, related rearrangements involving the carboxylic acid group are possible.

These predictable fragmentation patterns are crucial for the structural identification of this compound and related analogues in complex mixtures. nih.gov

Predicted ESI-MS/MS Fragments for [C₁₃H₂₈NO₂]⁺

| m/z (approx.) | Identity of Fragment |

|---|---|

| 230.2 | [M+H]⁺ (protonated molecule) |

| 185.2 | [M+H - COOH]⁺ |

| 158.2 | [Decylamine]⁺ |

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within this compound by probing their characteristic vibrational modes.

The IR spectrum is expected to display several key absorption bands:

A very broad absorption from ~2400 to 3300 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid.

N-H stretching vibrations from the secondary ammonium group (-NH₂⁺-) in the same region, which will likely be broad and complex.

Sharp C-H stretching bands just below 3000 cm⁻¹ for the methylene and methyl groups of the decyl chain.

A strong, sharp absorption for the carbonyl (C=O) stretch of the carboxylic acid, typically found around 1700-1730 cm⁻¹.

N-H bending vibrations for the ammonium group around 1500-1600 cm⁻¹.

C-O stretching and O-H bending vibrations in the 1200-1450 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. It would clearly show the C-H stretching and bending modes of the long alkyl chain and the C-C backbone vibrations. The C=O stretch is also Raman active. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule.

Key Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch (H-bonded) | 2400-3300 (broad) |

| Ammonium N-H | Stretch | 2800-3200 (broad) |

| Alkyl C-H | Stretch | 2850-2960 |

| Carbonyl C=O | Stretch | 1700-1730 |

| Ammonium N-H | Bend | 1500-1600 |

X-ray Crystallography of this compound and Its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov Although a crystal structure for this compound has not been reported in the searched literature, its amphiphilic nature suggests a potentially complex and ordered crystalline arrangement.

A crystallographic study would precisely define bond lengths, bond angles, and torsion angles. Crucially, it would reveal the intermolecular interactions that stabilize the crystal lattice. These would include:

Hydrogen bonding: Strong hydrogen bonds are expected between the carboxylic acid proton (donor) and the chloride anion (acceptor), as well as between the ammonium protons (donors) and the carbonyl oxygen or chloride anion (acceptors).

Van der Waals forces: The long decyl chains would likely pack together in a parallel fashion, stabilized by van der Waals interactions, forming hydrophobic layers.

Ionic interactions: The electrostatic attraction between the ammonium cation and the chloride anion is a primary force in the crystal lattice.

The formation of co-crystals , which are multi-component crystals held together by non-covalent interactions, is also a possibility. google.com Co-crystallization with other molecules could be used to modify the physical properties of the compound. X-ray diffraction would be essential to characterize the structure of any such co-crystals.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. The parent molecule, 3-(Decylamino)propanoic acid, is achiral as it does not possess a stereocenter. Therefore, it will not exhibit optical activity, and these techniques are not applicable for its analysis in this form.

These methods would become relevant only if a chiral center were introduced into the molecule. For instance, if the propanoic acid backbone were substituted to create a stereocenter (e.g., at the C2 or C3 position), the resulting enantiomers could be distinguished and their enantiomeric purity assessed using chiroptical methods, often in conjunction with chiral chromatography. nih.govsigmaaldrich.com

Supramolecular Assembly and Self-Organization Studies of this compound

The most defining characteristic of this compound is its amphiphilicity, which drives its self-organization in solution to form complex supramolecular structures. As a cationic surfactant, when dissolved in an aqueous medium above a specific concentration known as the critical micelle concentration (CMC), the molecules are expected to spontaneously assemble into micelles.

In these micellar structures:

The hydrophobic decyl tails aggregate to form a non-polar core, minimizing their unfavorable contact with water (the hydrophobic effect).

The hydrophilic aminopropanoic acid hydrochloride head groups remain on the exterior, interacting with the surrounding water molecules and creating a charged surface.

The behavior of similar N-alkyl-β-alanine surfactants has been studied, providing a model for this compound. sielc.com The CMC and the size and shape of the resulting aggregates (e.g., spherical or cylindrical micelles, vesicles) would be influenced by factors such as temperature, pH, and ionic strength of the solution. Techniques like surface tensiometry, light scattering, and small-angle neutron scattering (SANS) are typically employed to study these self-assembly processes, providing information on the CMC, aggregation number, and morphology of the supramolecular structures.

Theoretical and Computational Investigations of 3 Decylamino Propanoic Acid Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule like 3-(Decylamino)propanoic acid hydrochloride. researchgate.netscirp.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. acs.org

For an amphiphilic amino acid hydrochloride, DFT calculations can optimize the molecular geometry to find its most stable three-dimensional structure. From this optimized structure, key electronic parameters can be derived. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netscirp.org

In studies of other amino acids, DFT methods like B3LYP have been successfully used to calculate these properties. researchgate.netnih.gov For this compound, one would expect the HOMO to be localized around the amine and carboxyl groups, while the LUMO would also involve these functional groups, indicating they are the primary sites for chemical reactions.

Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT This table presents typical parameters that would be calculated for a molecule like this compound, based on findings for analogous compounds.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecular structure. | Varies based on basis set |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. | ~ -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. | ~ -0.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | ~ 5.7 eV |

| Dipole Moment | A measure of the net molecular polarity. | ~ 8 - 13 D |

Note: These values are hypothetical and serve to illustrate the outputs of a DFT calculation. Actual values would require a specific computational study.

Molecular Dynamics Simulations of this compound in Solvent Environments

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly in a solvent like water. nih.govaps.orghep.com.cn For an amphiphilic molecule such as this compound, MD simulations can reveal how it interacts with water molecules, how it orients itself at interfaces (like air-water or lipid-water), and how it might aggregate to form micelles. nih.govaps.orgresearchgate.net

An MD simulation models the atoms as balls and the bonds as springs, governed by a set of parameters known as a force field. By solving Newton's equations of motion for every atom over a series of small time steps, a trajectory of the molecule's movement and conformational changes is generated. numberanalytics.com

For this compound in an aqueous environment, simulations would likely show the hydrophilic head (the amino and propanoic acid groups) remaining solvated by water molecules, while the hydrophobic decyl tail avoids water. researchgate.netnih.gov At sufficient concentrations, these molecules would be expected to self-assemble into spherical structures (micelles), with the decyl tails forming a nonpolar core and the charged heads forming a polar shell exposed to the water. MD simulations can provide data on the size and shape of these aggregates, the density profiles of the molecule and solvent, and the dynamics of water molecules at the interface. nih.govhep.com.cn

Conformational Analysis via Computational Methods

The flexibility of the ten-carbon decyl chain and the rotatable bonds in the propanoic acid backbone mean that this compound can adopt numerous three-dimensional shapes, or conformations. cuni.cz Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them.

Computational methods are essential for exploring the vast conformational landscape of such a molecule. numberanalytics.com Techniques often involve a systematic search where key dihedral angles are rotated incrementally, and the energy of each resulting conformation is calculated using molecular mechanics or more accurate quantum mechanics methods. nih.govnih.gov For example, a detailed conformational analysis of similar molecules has been performed by combining theoretical DFT calculations with experimental spectroscopic methods. nih.gov

The results of a conformational analysis can be visualized using a Ramachandran-like plot, showing the relative energies of different conformers. For this compound, the analysis would likely reveal that extended, linear conformations of the decyl chain are low in energy in nonpolar environments, while folded or bent conformations might be preferred in aqueous solution to minimize the exposure of the hydrophobic tail to water.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties. scirp.org For this compound, key spectra to predict would include Infrared (IR) and Nuclear Magnetic Resonance (NMR).

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. rsc.org These frequencies correspond to the stretching and bending of chemical bonds and can be directly compared to the peaks in an experimental IR spectrum. For instance, the calculated frequencies for the C=O stretch of the carboxylic acid, the N-H bends of the amine hydrochloride, and the C-H stretches of the decyl chain can confirm the functional groups present and provide insight into hydrogen bonding interactions. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. researchgate.net This is achieved by calculating the magnetic shielding around each nucleus in the optimized molecular structure. Comparing the predicted NMR spectrum with an experimental one is a powerful method for confirming the molecule's connectivity and three-dimensional structure in solution. nih.gov

Time-dependent DFT (TD-DFT) can further be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. scirp.org The strong agreement between calculated and experimental spectra would provide high confidence in the accuracy of the computational model. researchgate.netchemrxiv.org

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table illustrates how computational data would be compared against experimental results for validation.

| Spectroscopic Data | Computational Prediction (DFT) | Experimental Result |

|---|---|---|

| IR Peak (C=O Stretch) | ~1720 cm⁻¹ | ~1715 cm⁻¹ |

| IR Peak (N-H Bend) | ~1610 cm⁻¹ | ~1605 cm⁻¹ |

| ¹H NMR (α-CH₂) | ~3.1 ppm | ~3.0 ppm |

| ¹³C NMR (C=O) | ~175 ppm | ~174 ppm |

Note: Values are representative examples for illustrative purposes.

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights in Non-Clinical Contexts

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational techniques used to correlate a molecule's structural or physicochemical properties with its activity. nih.govoncodesign-services.comnih.gov In a non-clinical context, this "activity" could refer to various endpoints, such as antimicrobial efficacy, surfactant properties, or interaction with a specific material. researchgate.net

For a series of related amphiphilic compounds, including this compound, a SAR model could be developed to understand how changes in the alkyl chain length or modifications to the headgroup affect a particular property. nih.gov

The process involves:

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include electronic properties (from DFT), steric properties (molecular volume, surface area), and transport properties (like logP, a measure of hydrophobicity). nih.gov

Model Building: Statistical methods or machine learning algorithms are used to build a mathematical model that links the descriptors to the observed activity. oncodesign-services.comresearchgate.net

Mechanistic Insight: By analyzing the model, one can determine which descriptors are most important for the activity. For example, a SAR model might reveal that the surfactant properties of alkylamino propanoic acids are strongly correlated with the Hansen dispersion parameter and water solubility. nih.gov This provides mechanistic clues, suggesting that partitioning into a nonpolar phase is a key component of its function. nih.govresearchgate.net

Such models can rationally guide the design of new molecules with enhanced or optimized properties without the need for exhaustive synthesis and testing. nih.gov

Fundamental Biochemical and Biological Interactions of 3 Decylamino Propanoic Acid Hydrochloride

Interaction with Model Biological Membranes and Lipid Bilayers

The structure of 3-(decylamino)propanoic acid hydrochloride, featuring a hydrophilic amino acid head group and a lipophilic ten-carbon decyl tail, confers amphiphilic properties to the molecule. This duality governs its interaction with biological membranes. It is anticipated that the decyl chain would readily partition into the hydrophobic core of a lipid bilayer, while the polar amino and carboxylic acid groups would reside at the aqueous interface. This insertion is likely to disrupt the ordered packing of phospholipid acyl chains, thereby altering the physical properties of the membrane.

Studies on similar amphiphilic molecules, such as local anesthetics and certain fatty acids, have demonstrated that their insertion into lipid bilayers can lead to an increase in membrane fluidity. nih.gov This fluidizing effect is a result of the disruption of the van der Waals forces between the lipid chains. The extent of this effect is typically dependent on the concentration of the interacting molecule, the lipid composition of the membrane, and the ambient pH. nih.gov For instance, the interaction of amphiphiles can decrease the temperature of the main phase transition (Tm) of the lipids. acs.org While direct experimental data for this compound is not available, it is reasonable to hypothesize a similar mechanism of action. The presence of the charged amine group could also lead to electrostatic interactions with negatively charged phospholipid head groups, such as phosphatidylserine (B164497) or phosphatidylglycerol, which are common in bacterial membranes.

Table 1: Effect of Amphiphilic Molecules on the Fluidity of Model Membranes

| Interacting Molecule | Model Membrane Composition | Observed Effect on Fluidity | Reference |

|---|---|---|---|

| Ibuprofen | Neuro-mimetic membranes (POPC, SM, Chol) | Decrease | nih.gov |

| Diclofenac | Neuro-mimetic membranes (POPC, SM, Chol) | Decrease | nih.gov |

| Celecoxib | Neuro-mimetic membranes (POPC, SM, Chol) | Decrease | nih.gov |

| N-oleylethanolamine | DMPC and DPPC vesicles | Decrease in phase transition temperature | acs.org |

This table presents data for structurally related amphiphilic compounds to illustrate potential membrane interactions.

Elucidation of Antimicrobial Mechanisms against Model Microorganisms

The amphiphilic nature of this compound suggests a potential for antimicrobial activity, likely mediated by direct interactions with the microbial cell membrane. A proposed mechanism involves the insertion of the decyl tail into the bacterial lipid bilayer, which could lead to a loss of membrane integrity and the formation of pores or channels. This disruption would compromise the cell's ability to maintain its electrochemical gradients, leading to leakage of essential ions and metabolites, and ultimately, cell death. This mechanism is common for many antimicrobial peptides and synthetic amphiphiles. nih.gov

Derivatives of propanoic acid have been noted for their antimicrobial properties. nih.gov While some of this activity is attributed to the lowering of pH, the lipid-soluble nature of such compounds also allows them to penetrate microbial cell membranes. nih.gov Furthermore, studies on other amino acid-based antimicrobial compounds have shown that their efficacy is linked to their ability to perturb bacterial membranes. calpaclab.com For example, indole-3-carboxamido-polyamine conjugates have been shown to disrupt the bacterial membrane of Staphylococcus aureus and the outer membrane of Pseudomonas aeruginosa. nih.gov While specific studies on this compound are lacking, its structure strongly suggests a membrane-disruptive antimicrobial mechanism.

Table 2: Antimicrobial Activity of Structurally Related Compounds

| Compound | Target Microorganism | Activity | Reference |

|---|---|---|---|

| 5-bromoindole-3-glyoxamido spermine | Staphylococcus aureus | Intrinsic antimicrobial activity | nih.gov |

| 3-(furan-2-yl)propenoic acid derivatives | Candida albicans, Escherichia coli, Staphylococcus aureus | Good antimicrobial activity at 64 µg/mL | umich.edu |

| Ranalexin (antimicrobial peptide) | Gram-positive bacteria, Acinetobacter | Strong antimicrobial activity (MIC 4–16 mg/L) | calpaclab.com |

This table shows antimicrobial activities for compounds with features relevant to the potential action of this compound.

Modulation of Enzyme Activity by this compound in Cell-Free Systems

Given its predicted membrane-active properties, this compound could indirectly modulate the activity of membrane-associated enzymes. The function of many integral membrane proteins, including enzymes, is highly dependent on the physical state of the surrounding lipid bilayer. mdpi.com By altering membrane fluidity and thickness, this compound could induce conformational changes in membrane-bound enzymes, thereby affecting their catalytic activity. For example, an increase in membrane fluidity has been shown to increase the activation energy of certain membrane-associated enzymes. mdpi.com

Direct interaction with enzymes is also a possibility. The decyl chain could bind to hydrophobic pockets on the enzyme surface, while the charged amino acid headgroup could engage in electrostatic interactions, potentially at the active site or an allosteric site. A metabolite of polyphenols, 3-(3-hydroxyphenyl)propanoic acid, has been shown to inhibit the aggregation of amyloid-β peptides and modulate the activity of enzymes like catalase and superoxide (B77818) dismutase in cell-based assays. researchgate.net Although direct enzymatic assays on this compound in cell-free systems have not been reported, its structure suggests a potential for such interactions.

Table 3: Examples of Enzyme Modulation by External Compounds in Cell-Free or Cellular Systems

| Compound | Enzyme/Protein | Effect | Reference |

|---|---|---|---|

| 3-(3-Hydroxyphenyl)propanoic acid | Amyloid-β (1-42) peptide | Inhibits aggregation | researchgate.net |

| 3-(3-Hydroxyphenyl)propanoic acid | Catalase and Superoxide Dismutase | Reverses activity changes induced by cadmium | researchgate.net |

| Oleic acid | Adenylyl cyclase 3 (mAC3) | Enhances Gsα-stimulated activity |

This table provides examples of how compounds can modulate enzyme or protein function, a potential activity of this compound.

Binding Studies with Isolated Biomolecules (Proteins, Nucleic Acids)

The potential for this compound to bind to soluble biomolecules such as proteins and nucleic acids is largely unexplored. However, its amphiphilic structure suggests that such interactions are plausible. The hydrophobic decyl tail could facilitate binding to non-polar regions of proteins, such as hydrophobic pockets within the protein structure. A study on a thymine-decorated nucleopeptide demonstrated its ability to bind to bovine serum albumin (BSA) with high affinity, inducing changes in the protein's secondary structure. This interaction was driven by the peptide's structure, and similar principles could apply to this compound.

The charged nature of the amino and carboxyl groups could also mediate electrostatic interactions with charged residues on the surface of proteins or with the phosphate (B84403) backbone of nucleic acids. While specific binding studies, such as isothermal titration calorimetry or surface plasmon resonance, have not been published for this compound, the fundamental principles of molecular interactions suggest that it would exhibit some affinity for macromolecules.

Table 4: Example of Binding Affinity for a Structurally Related Compound

| Compound | Binding Partner | Method | Finding | Reference |

|---|---|---|---|---|

| Thymine-bearing nucleopeptide | Bovine Serum Albumin (BSA) | Circular Dichroism (CD) and in silico | High-affinity binding, inducing changes to protein secondary structure. |

This table illustrates the type of binding interactions that could be investigated for this compound.

Cellular Uptake Mechanisms in In Vitro Cell Lines (Mechanistic Focus)

The mechanism by which this compound enters cells is likely multifaceted. Given its amphiphilic character, passive diffusion across the plasma membrane is a probable route of entry. The lipophilic decyl tail would facilitate its partitioning into and passage through the lipid bilayer.

In addition to passive diffusion, carrier-mediated transport is another possibility, particularly in intestinal cell models like Caco-2 cells. These cells express a variety of transporters for amino acids and peptides. mdpi.com For instance, amino acid ester prodrugs have been shown to be taken up by the peptide transporter hPEPT1 in Caco-2 cells. mdpi.com Given that 3-(decylamino)propanoic acid is a derivative of the amino acid β-alanine, it is conceivable that it could be a substrate for one or more amino acid or peptide transporters. The uptake could also occur via endocytic pathways, such as macropinocytosis, which has been observed for other nanostructures and molecules. However, without specific experimental data, the precise uptake mechanism in any given cell line remains speculative.

Table 5: Cellular Uptake Mechanisms for Related Compounds in Caco-2 Cells

| Compound/Formulation | Cell Line | Primary Uptake Mechanism | Reference |

|---|---|---|---|

| L-Valyl ester of acyclovir | Caco-2/hPEPT1 | Peptide transporter (hPEPT1) | mdpi.com |

| 3-MCPD monoesters | Differentiated Caco-2 | Free diffusion after hydrolysis | nih.gov |

| Baicalin-loaded solid lipid nanoparticles | Caco-2 | Good accumulation, increases over time |

This table provides examples of cellular uptake mechanisms in a common in vitro model, suggesting potential pathways for this compound.

Investigation of Receptor Binding and Activation Pathways in Recombinant Systems

There is currently no published research investigating the interaction of this compound with specific cellular receptors in recombinant systems. Such studies are essential for identifying direct molecular targets and elucidating signaling pathways that may be modulated by the compound.

As an amphiphilic molecule, it could potentially interact with membrane-embedded receptors, particularly those with transmembrane domains that create a lipid-exposed binding pocket. For example, some G protein-coupled receptors (GPCRs) are known to be modulated by lipids and other amphiphilic molecules. However, identifying a specific receptor for this compound would require extensive screening using a panel of recombinant receptor systems. Without such data, any discussion of receptor binding remains entirely hypothetical.

Applications in Materials Science and Engineering: Fundamental Principles Involving 3 Decylamino Propanoic Acid Hydrochloride

Role as a Surfactant in Emulsion and Dispersion Stabilization (Mechanistic Studies)

The primary role of 3-(decylamino)propanoic acid hydrochloride in emulsions and dispersions is to act as a stabilizing agent. As a surfactant, it positions itself at the interface between two immiscible phases, such as oil and water, reducing the interfacial energy and preventing the coalescence of droplets or the aggregation of particles.

The mechanism of stabilization involves several key processes:

Adsorption at the Interface: The hydrophobic decyl tail orients itself into the non-aqueous phase (e.g., an oil droplet), while the hydrophilic β-alanine hydrochloride head group remains in the aqueous phase. This adsorption lowers the interfacial tension.

Electrostatic Repulsion: The hydrochloride group imparts a positive charge to the head of the surfactant molecule in aqueous solutions. This leads to the formation of a repulsive electrostatic double layer around the dispersed droplets or particles, which prevents them from approaching each other and coalescing.

Steric Hindrance: The presence of the surfactant molecules at the interface creates a physical barrier that also contributes to the stability of the emulsion or dispersion.

Research on related N-acyl-β-alanine surfactants has demonstrated their effectiveness in creating stable emulsions. For instance, N-acyl-β-alanines with varying acyl chain lengths have been shown to be effective emulsifying agents, capable of producing emulsions with particle sizes under 200 nm. This suggests that this compound would exhibit similar behavior, making it a candidate for applications in formulations requiring long-term stability.

Formation of Micellar and Vesicular Structures by this compound

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules like this compound self-assemble into organized structures such as micelles and vesicles.

Micelles: These are spherical aggregates where the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic heads form the outer shell, interacting with the surrounding aqueous environment. The formation of micelles is a spontaneous, entropy-driven process.

Vesicles: These are bilayered, hollow structures that can encapsulate an aqueous core. While single-chain surfactants like this compound typically form micelles, under specific conditions of pH, temperature, and ionic strength, they can also form vesicles.

Studies on analogous N-acyl-N-methyl-β-alaninates show a clear relationship between the length of the hydrophobic acyl chain and the CMC. As the chain length increases, the CMC decreases, indicating a greater tendency for micellization. For N-dodecyl-N-methyl-β-alanine, a close structural relative, the CMC has been determined to be 1.2 x 10⁻³ mol/L. It is expected that this compound would have a CMC in a similar range, reflecting its amphiphilic nature. The thermodynamics of micellization for these types of surfactants indicate that the process is spontaneous.

The table below summarizes the properties related to the formation of self-assembled structures for N-acyl-β-alanine derivatives, which can be considered indicative for this compound.

| Property | Value (for N-dodecyl-N-methyl-β-alanine) | Reference |

| Critical Micelle Concentration (CMC) | 1.2 x 10⁻³ mol/L | |

| Surface Tension at CMC (γcmc) | 32.5 mN/m |

Interfacial Phenomena and Surface Tension Reduction Mechanisms

A key characteristic of this compound is its ability to significantly reduce the surface tension of water. This is a direct consequence of its amphiphilic nature and its tendency to adsorb at the air-water interface.

The mechanism of surface tension reduction involves the surfactant molecules displacing water molecules at the surface. The hydrophobic tails orient towards the air, while the hydrophilic heads remain in the water. This arrangement disrupts the strong cohesive forces (hydrogen bonds) between surface water molecules, leading to a decrease in surface tension.

The effectiveness of a surfactant in reducing surface tension is quantified by its surface tension at the CMC (γcmc). For N-acyl-N-methyl-β-alaninates, the γcmc remains relatively constant with increasing acyl chain length. For N-dodecyl-N-methyl-β-alanine, the γcmc is reported to be 32.5 mN/m. This indicates a high surface activity, a property that would be expected for this compound as well.

The table below presents data on the surface properties of a related N-acyl-β-alanine derivative.

| Property | Value (for N-dodecyl-N-methyl-β-alanine) | Reference |

| Surface Tension at CMC (γcmc) | 32.5 mN/m | |

| Area per Molecule at Interface (Amin) | Relatively constant with chain length |

Incorporation into Polymeric Systems as a Monomer or Additive

This compound can be incorporated into polymeric systems in two primary ways: as a monomer in polymerization reactions or as an additive to modify the properties of a pre-existing polymer.

As a Monomer: The carboxylic acid group and the secondary amine in the 3-(decylamino)propanoic acid structure can potentially participate in polymerization reactions, such as polycondensation, to form polyesters or polyamides. The presence of the decyl chain would impart hydrophobicity and surfactant-like properties to the resulting polymer.

As an Additive: When added to a polymer matrix, this compound can act as a plasticizer, an antistatic agent, or a dispersant for fillers. Its amphiphilic nature can improve the compatibility between the polymer and other components of a composite material.

Development of Smart Materials Utilizing this compound Derivatives

"Smart" or "stimuli-responsive" materials are designed to undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. Derivatives of this compound hold potential for the development of such materials.

Research on a pH-responsive surfactant, N-dodecyl-N,N-dimethyl-3-aminopropanoic acid bromide, has shown that its CMC is dependent on the pH of the solution due to the deprotonation of the carboxylic acid group. This principle could be applied to create smart drug delivery systems or sensors based on derivatives of this compound.

Rheological Studies of Systems Containing this compound

Rheology is the study of the flow and deformation of matter. The rheological properties of solutions containing surfactants like this compound are of great interest in many applications, such as in coatings, personal care products, and enhanced oil recovery.

The presence of micelles and other self-assembled structures can significantly alter the viscosity and viscoelasticity of a solution. The shape, size, and interactions between these aggregates will dictate the rheological behavior. For example, at higher concentrations, spherical micelles can transition into elongated, worm-like micelles, leading to a dramatic increase in viscosity.

While specific rheological studies on this compound are not widely published, the general principles of surfactant rheology would apply. The viscosity of its aqueous solutions would be expected to increase with concentration, particularly above the CMC. The exact rheological profile would depend on factors such as temperature, pH, and the presence of salts.

Environmental Disposition and Biotransformation of 3 Decylamino Propanoic Acid Hydrochloride

Detection and Quantification Methodologies in Environmental MediaNo published analytical methods specifically developed for the detection and quantification of 3-(Decylamino)propanoic acid hydrochloride in environmental samples such as water, soil, or biota were found. General analytical techniques for amino acids and surfactants, such as liquid chromatography coupled with mass spectrometry, would likely be adaptable, but specific methods for this compound have not been documented.nih.govyoutube.comnih.gov

Due to the absence of specific research on this compound, it is not possible to create the requested data tables or provide detailed research findings.

Future Research Directions and Unexplored Avenues for 3 Decylamino Propanoic Acid Hydrochloride

Integration with Advanced Spectroscopic Techniques for Real-Time Analysis

Future research should focus on integrating advanced spectroscopic techniques for the real-time analysis of processes involving 3-(decylamino)propanoic acid hydrochloride. Techniques like extractive electrospray ionization mass spectrometry (EESI-MS) have demonstrated the ability to identify carboxylic acids in real-time from complex mixtures and aerosol particles. nih.govresearchgate.net Applying such methods could allow for the in-situ monitoring of this compound's role in dynamic systems, such as its incorporation into micelles, its adsorption at interfaces, or its degradation kinetics.

Real-time monitoring is crucial for understanding the transient states and reaction intermediates that govern the functionality of amphiphilic molecules. nih.gov For example, online high-performance liquid chromatography-mass spectrometry (HPLC-MS) systems, which have been developed for monitoring amino acid concentrations in bioreactors, could be adapted to track the behavior of this compound in industrial or biological formulations. nih.gov This would provide invaluable data on how environmental changes (e.g., pH, temperature, presence of other solutes) affect its aggregation behavior and performance.

Exploration of Synergistic Effects with Other Chemical Entities

An important avenue of research is the exploration of synergistic effects between this compound and other chemical entities. Its amphiphilic structure suggests potential for interesting interactive behaviors with other surfactants, polymers, lipids, or active pharmaceutical ingredients (APIs). For instance, in mixed surfactant systems, it could alter micellar properties, critical micelle concentration (CMC), and surface tension in non-additive ways.

Research into the synergistic effects of amino acid derivatives with other compounds has shown promise, such as enhancing the anti-cancer activity of certain drugs. mdpi.com Similar studies could investigate whether this compound can improve the solubility and bioavailability of hydrophobic drugs or act as a "helper molecule" to enhance the efficacy of other active ingredients in formulations. Understanding these interactions at a molecular level will be key to designing advanced, multi-component systems for various applications.

Bio-Inspired Applications and Biomimetic Systems

The structural similarity of this compound to natural amphiphilic amino acids and lipids makes it a prime candidate for bio-inspired and biomimetic applications. rsc.orgrsc.org Amphiphilic amino acids are fundamental to many biological processes, including protein folding and membrane interaction. rsc.org Researchers have used synthetic amphiphilic polypeptides to create nanoparticles for drug delivery, demonstrating their biocompatibility and functionality. nih.gov

Future studies could explore the self-assembly of this compound into vesicles or other nanostructures that mimic cellular membranes. rsc.orgnih.gov These biomimetic systems could be used as simplified models to study membrane transport or as nanocarriers for drug delivery. nih.govpnnl.gov Furthermore, its potential as an antimicrobial agent could be investigated, as many antimicrobial peptides (AMPs) rely on an amphiphilic structure to disrupt bacterial membranes. nih.govnih.gov

Computational Design of Next-Generation Aminocarboxylic Acid Derivatives

Computational modeling offers a powerful tool for designing the next generation of aminocarboxylic acid derivatives with tailored properties, starting from the this compound scaffold. nih.gov Techniques such as molecular dynamics (MD) simulations can predict how modifications to the alkyl chain length, the amino acid backbone, or the headgroup will affect its self-assembly, surface activity, and interaction with other molecules. rsc.org

Physics-based computational design has been successfully used to re-engineer enzymes and design novel peptide structures. nih.govtudelft.nl A similar approach could be applied to virtually screen libraries of derivatives of this compound to identify candidates with optimized properties, such as enhanced stability, specific binding capabilities, or improved performance as a surfactant. researchgate.net This in-silico approach can significantly accelerate the discovery and development process for new functional molecules. nih.gov

Table 1: Potential Research Areas and Applicable Techniques

| Research Direction | Key Objective | Potential Techniques |

|---|---|---|

| Real-Time Analysis | Monitor dynamic processes (e.g., micellization, adsorption). | Extractive Electrospray Ionization Mass Spectrometry (EESI-MS), Online HPLC-MS. nih.govnih.gov |

| Novel Analytical Methods | Develop sensitive and specific detection methods. | HPLC-MS/MS, Hydrophilic Interaction Liquid Chromatography (HILIC). mdpi.com |

| Synergistic Effects | Investigate interactions with polymers, drugs, and other surfactants. | Surface Tensiometry, Dynamic Light Scattering (DLS), NMR Spectroscopy. mdpi.com |

| Biomimetic Systems | Create self-assembled structures for drug delivery or membrane models. | Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM). rsc.orgnih.gov |

| Computational Design | Design novel derivatives with enhanced properties. | Molecular Dynamics (MD) Simulations, Quantum Mechanics (QM) Calculations. nih.govtudelft.nl |

| Multidisciplinary Studies | Understand fundamental physicochemical interactions. | Langmuir Trough, Neutron/X-ray Scattering, Calorimetry. |

Multidisciplinary Approaches to Understanding Fundamental Interactions of this compound

A comprehensive understanding of this compound requires a multidisciplinary approach that bridges chemistry, physics, biology, and computational science. Its behavior is governed by a delicate balance of fundamental forces, including hydrophobic interactions, hydrogen bonding, and electrostatic forces.

Future research should employ a combination of experimental and theoretical methods to probe these interactions. For example, studying its adsorption on nanopatterned surfaces could reveal how it interacts with different chemical motifs, a key question in materials science. rsc.org Combining experimental techniques like surface plasmon resonance (SPR) and quartz crystal microbalance (QCM) with MD simulations can provide a detailed picture of its interfacial behavior. This integrated approach will be essential to fully elucidate the structure-property relationships of this and related amphiphilic molecules, paving the way for their rational design and application in advanced materials and systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(decylamino)propanoic acid hydrochloride with high purity?

- Methodology :

- Step 1 : Protect the primary amine group of propanoic acid using tert-butoxycarbonyl (Boc) anhydride to prevent unwanted side reactions .

- Step 2 : Couple the Boc-protected propanoic acid with decylamine using carbodiimide-based reagents (e.g., EDC or HATU) in the presence of NHS to activate the carboxylic acid group .

- Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA) to regenerate the free amine .

- Step 4 : Form the hydrochloride salt by treating the product with HCl in a polar solvent (e.g., diethyl ether), followed by filtration and washing with sodium bicarbonate to remove excess acid .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purity (>95%) can be confirmed via elemental analysis and mass spectrometry.

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Structural Confirmation :

- NMR Spectroscopy : Use -NMR (500 MHz, DO) to identify characteristic peaks (e.g., decyl chain methylene protons at δ 1.2–1.4 ppm, propanoic acid backbone at δ 3.2–3.5 ppm) .

- FT-IR : Confirm the presence of carboxylic acid (C=O stretch at ~1700 cm) and amine groups (N–H bend at ~1550 cm) .

- Purity Assessment :

- HPLC : Use a C18 column with UV detection (λ = 210 nm) and a mobile phase of acetonitrile/water (70:30) .

- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values .

Advanced Research Questions

Q. How can researchers evaluate the stability of this compound under varying pH conditions for biological assays?

- Experimental Design :

- Prepare buffered solutions (pH 2–9) using HCl/NaOH and incubate the compound at 37°C for 24–72 hours .

- Monitor degradation via HPLC at regular intervals. Calculate half-life () using first-order kinetics.

- Key Findings : Hydrochloride salts generally exhibit enhanced stability in acidic conditions (pH < 5) due to protonation of the amine group, reducing nucleophilic degradation .

Q. What strategies are effective in studying the membrane permeability of this compound in cellular models?

- Methodology :

- Caco-2 Assay : Use a monolayer of human colorectal adenocarcinoma cells to simulate intestinal absorption. Measure apparent permeability () using LC-MS quantification .

- PAMPA (Parallel Artificial Membrane Permeability Assay) : Assess passive diffusion through a lipid-coated filter. Correlate results with logP values (predicted ~2.5 for decyl chain derivatives) .

- Data Interpretation : High permeability is expected due to the lipophilic decyl chain, but ionization at physiological pH may reduce bioavailability .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Approach :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., G-protein-coupled receptors) with the decyl chain occupying hydrophobic pockets .

- MD Simulations : Run 100-ns trajectories in explicit solvent to evaluate conformational stability and hydrogen bonding with catalytic residues .

- Validation : Compare predictions with SPR (surface plasmon resonance) binding assays to confirm affinity (e.g., values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.